![molecular formula C10H18N2O2 B13959319 8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)
8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-2-azaspiro[45]decane-2-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . Another approach involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, leading to the formation of difluoroalkylated derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of Raney nickel.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, Raney nickel with hydrogen.
Substitution: Sodium azide, potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . Additionally, it acts as an FGFR4 inhibitor, making it a potential candidate for the treatment of hepatocellular carcinoma .
Comparación Con Compuestos Similares
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Comparison: Compared to these similar compounds, 8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid stands out due to its unique combination of structural rigidity and biological activity. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
8-amino-2-azaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C10H18N2O2/c11-8-1-3-10(4-2-8)5-6-12(7-10)9(13)14/h8H,1-7,11H2,(H,13,14) |
Clave InChI |
WRHDUTLVFXNYSC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1N)CCN(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959253.png)
![2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)
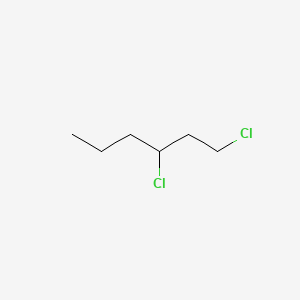
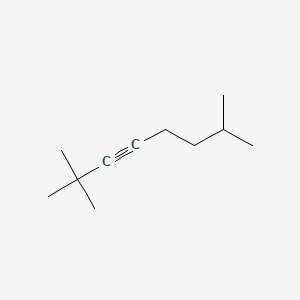
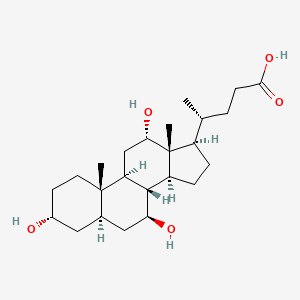
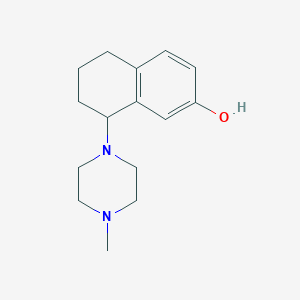
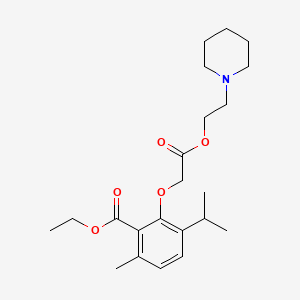
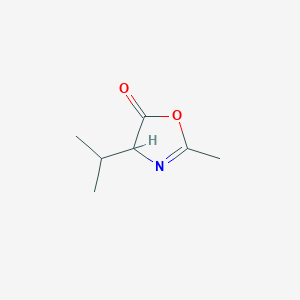
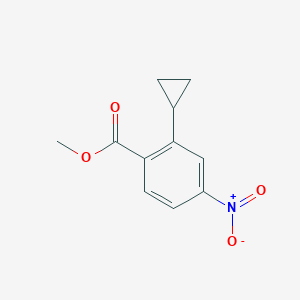
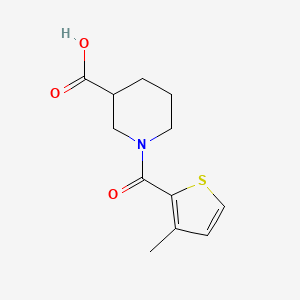
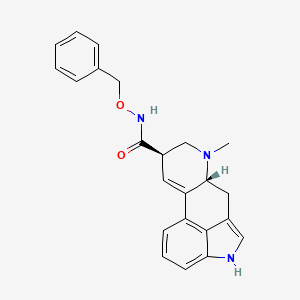
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
